2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide
Overview
Description
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide is a complex organic compound that features a tetrazole ring, a quinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the tetrazole and quinoline derivatives with an acetamide linker using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or quinolines.
Scientific Research Applications
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide involves interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-5-(acryloylamino)-4-{[2-(dimethylamino)ethylamino}-2-methoxyanilino]-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- Thiophenes
Uniqueness
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide is unique due to its combination of a tetrazole ring and a quinoline moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]-N-(quinolin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-13(2)24(3)11-17-21-22-23-25(17)12-18(26)20-10-14-8-9-19-16-7-5-4-6-15(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLJRFCAZDAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NN=NN1CC(=O)NCC2=CC=NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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